1-cyclopropyl-5-vinylpyridin-2(1H)-one

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

1-Cyclopropyl-5-vinylpyridin-2(1H)-one (C10H11NO, MW 161.20 g/mol) is a synthetic, dual-substituted pyridin-2(1H)-one featuring an N1-cyclopropyl group and a C5-vinyl substituent. It belongs to the broader class of pyridin-2(1H)-ones, which are recognized scaffolds in medicinal chemistry for kinase inhibition (e.g., Tyk2, JAK) and other biological activities.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B8634333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-5-vinylpyridin-2(1H)-one
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)C=C1)C2CC2
InChIInChI=1S/C10H11NO/c1-2-8-3-6-10(12)11(7-8)9-4-5-9/h2-3,6-7,9H,1,4-5H2
InChIKeyMNRAJFFXSVMSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-vinylpyridin-2(1H)-one: Chemical Identity and Procurement Baseline


1-Cyclopropyl-5-vinylpyridin-2(1H)-one (C10H11NO, MW 161.20 g/mol) is a synthetic, dual-substituted pyridin-2(1H)-one featuring an N1-cyclopropyl group and a C5-vinyl substituent . It belongs to the broader class of pyridin-2(1H)-ones, which are recognized scaffolds in medicinal chemistry for kinase inhibition (e.g., Tyk2, JAK) and other biological activities [1]. The compound is primarily offered by specialty chemical suppliers for research purposes, typically at 95% purity, with batch-specific QC data (e.g., NMR, HPLC) available upon request .

Why 1-Cyclopropyl-5-vinylpyridin-2(1H)-one Cannot Be Trivially Replaced by In-Class Analogs


Pyridin-2(1H)-ones are not a monolithic class; even minor N1 or C5 substitutions can profoundly alter conformational preference, electronic properties, and biological target engagement [1]. The N1-cyclopropyl group imposes a distinct steric and electronic environment compared to N1-methyl or N1-ethyl analogs, potentially affecting metabolic stability and binding pocket complementarity [1]. The C5-vinyl group provides a synthetic handle for further diversification (e.g., cross-coupling, polymerization) that is absent in non-vinyl congeners [2]. Direct replacement with 1-cyclopropylpyridin-2(1H)-one (CAS 1362054-20-3) or 5-vinylpyridin-2(1H)-one (CAS 1147938-98-4) would sacrifice either the vinyl functionality or the cyclopropyl N-substitution, respectively, making such substitution chemically non-equivalent for applications requiring both features .

Quantitative Differentiation Evidence for 1-Cyclopropyl-5-vinylpyridin-2(1H)-one


Structural Uniqueness: Dual N1-Cyclopropyl and C5-Vinyl Substitution vs. Mono-Substituted Analogs

1-Cyclopropyl-5-vinylpyridin-2(1H)-one is the only commercially cataloged pyridin-2(1H)-one that simultaneously bears an N1-cyclopropyl group and a C5-vinyl substituent . The closest analogs each lack one of these features: 1-cyclopropylpyridin-2(1H)-one (CAS 1362054-20-3) lacks the C5-vinyl group, while 5-vinylpyridin-2(1H)-one (CAS 1147938-98-4) and 1-methyl-5-vinylpyridin-2(1H)-one lack the N1-cyclopropyl moiety . This dual substitution is not achievable through simple post-hoc modification of either analog, making the target compound a distinct chemical entity for procurement .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Molecular Weight and Physicochemical Differentiation from Non-Vinyl and Non-Cyclopropyl Analogs

The molecular weight of 1-cyclopropyl-5-vinylpyridin-2(1H)-one (161.20 g/mol) is intermediate between its deconstructed analogs . 1-cyclopropylpyridin-2(1H)-one has MW 135.16 g/mol, while 1-methyl-5-vinylpyridin-2(1H)-one has MW 149.19 g/mol . The presence of the vinyl group adds ~26 Da (C2H2) compared to the non-vinyl analog, and the cyclopropyl group adds ~12 Da compared to the N-methyl variant. These mass differences are relevant for MS-based screening and library encoding strategies .

Physicochemical Profiling ADME Prediction Library Design

Class-Level Inference: Pyridin-2(1H)-ones as Privileged Scaffolds for Tyk2 and JAK Inhibition

The pyridin-2(1H)-one scaffold, particularly with N1-cyclopropyl substitution, is explicitly claimed in patents as a core structure for Tyk2 (tyrosine kinase 2) inhibitors targeting autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1]. While no direct Tyk2 IC50 data is publicly available for 1-cyclopropyl-5-vinylpyridin-2(1H)-one specifically, the scaffold class has demonstrated Tyk2 inhibitory activity, and the vinyl group at C5 may offer additional interactions within the kinase binding pocket or serve as a metabolic soft spot for pro-drug strategies [1]. This class-level inference must be considered preliminary and should be confirmed with direct experimental profiling.

Kinase Inhibition Autoimmune Disease Immunology

Vinyl Group as a Synthetic Diversification Handle vs. Non-Vinyl Pyridinone Analogs

The C5-vinyl substituent in 1-cyclopropyl-5-vinylpyridin-2(1H)-one provides a reactive alkene handle that is absent in 1-cyclopropylpyridin-2(1H)-one (CAS 1362054-20-3) . Vinylpyridines have been demonstrated as versatile building blocks for photocatalyzed C-C bond formation, enabling access to diverse alkylpyridine libraries [1]. This vinyl group can participate in Heck coupling, hydroboration, thiol-ene click chemistry, and radical polymerization reactions that are precluded for the non-vinyl analog [1].

Synthetic Chemistry Click Chemistry Polymer Chemistry

Recommended Application Scenarios for 1-Cyclopropyl-5-vinylpyridin-2(1H)-one Based on Available Evidence


Scaffold-Hopping and Fragment-Based Screening in Tyk2/JAK Inhibitor Programs

Given the established role of pyridin-2(1H)-ones as Tyk2 and JAK inhibitor scaffolds [1], 1-cyclopropyl-5-vinylpyridin-2(1H)-one can serve as a fragment-sized starting point for structure-activity relationship (SAR) exploration. The C5-vinyl group offers a convenient synthetic handle for introducing diverse substituents via cross-coupling or addition chemistry, enabling rapid analog generation that is not possible with simpler pyridinone fragments lacking this functional group [2].

Building Block for Photocatalyzed Alkylpyridine Library Synthesis

The vinyl substituent on 1-cyclopropyl-5-vinylpyridin-2(1H)-one makes it a suitable substrate for the photocatalyzed addition of hydrogen donors (ethers, aldehydes, amides) to generate alkylpyridine derivatives [1]. This application differentiates it from non-vinyl pyridinone analogs and positions it as a key intermediate for producing structurally diverse compound libraries for biological screening.

Chemical Probe Development Requiring Dual Functionalization Points

For chemical biology applications where both the N1-cyclopropyl group (for target engagement) and the C5-vinyl group (for bioconjugation or fluorescent tagging) are required in the same molecule, 1-cyclopropyl-5-vinylpyridin-2(1H)-one represents a unique procurement option that cannot be replicated by any single commercially available mono-substituted analog [1].

Mass Spectrometry Reference Standard for Pyridinone-Containing Screening Libraries

With its distinct molecular weight of 161.20 g/mol and unique InChIKey (MNRAJFFXSVMSRP-UHFFFAOYSA-N), this compound can serve as a quality control reference standard for mass spectrometry-based compound library management, helping to verify well identity and purity in high-throughput screening collections that include pyridinone derivatives [1].

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